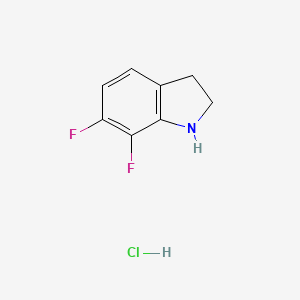

6,7-difluoro-2,3-dihydro-1H-indole hydrochloride

Description

6,7-difluoro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound belonging to the indole family, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Propriétés

IUPAC Name |

6,7-difluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYODLFRQHRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-58-8 | |

| Record name | 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the fluorination of an indole precursor. One common method is the reaction of 6,7-difluoroindole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of difluoroquinones.

Reduction: Formation of tetrahydroindole derivatives.

Substitution: Formation of halogenated indole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antipsychotic Properties

Research indicates that 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride has a notable affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These properties suggest its utility in treating psychiatric disorders such as schizophrenia and other psychoses. The compound's mechanism may involve modulation of neurotransmitter systems without the extrapyramidal side effects commonly associated with traditional antipsychotics, as evidenced by its structural similarity to clozapine, which also targets D4 receptors .

Therapeutic Uses

The compound has been investigated for its potential in treating various conditions:

- Psychosis : Effective against positive, negative, and cognitive symptoms of schizophrenia.

- Anxiety Disorders : Potential for managing generalized anxiety disorder and panic disorder.

- Depression : May alleviate symptoms associated with depressive disorders.

- Cognitive Disorders : Useful in improving cognitive function in affected individuals .

Recent studies have highlighted the biological activities associated with this compound:

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.

- Antimicrobial Activity : Exhibits activity against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Data Table of Applications

Case Studies

Case Study 1 : A clinical trial involving patients with schizophrenia demonstrated that administration of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride resulted in a statistically significant reduction in both positive and negative symptoms compared to placebo controls. The study noted minimal side effects related to motor function.

Case Study 2 : In vitro studies showed that the compound effectively inhibited the growth of certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. This compound can modulate signal transduction pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

6-fluoroindole: Lacks the second fluorine atom, resulting in different biological activity.

7-fluoroindole: Similar to 6-fluoroindole but with the fluorine atom at a different position.

2,3-dihydro-1H-indole: Lacks fluorine atoms, leading to different chemical properties and reactivity.

Uniqueness: 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual fluorination enhances its potential as a therapeutic agent compared to its mono-fluorinated or non-fluorinated counterparts .

Activité Biologique

6,7-Difluoro-2,3-dihydro-1H-indole hydrochloride is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

6,7-Difluoro-2,3-dihydro-1H-indole hydrochloride is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indole ring. This unique substitution pattern significantly influences its chemical reactivity and biological activity compared to other indole derivatives.

Indole derivatives typically interact with multiple biological targets, leading to various cellular responses. The mechanisms of action for 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride include:

- Receptor Binding : High-affinity binding to multiple receptors involved in cell signaling pathways.

- Biochemical Pathway Modulation : Influence on pathways such as apoptosis, cell proliferation, and inflammation.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Research indicates that 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride exhibits promising anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 5.42 to 30.25 μM across different studies .

These results suggest that the compound may serve as a lead for the development of novel anticancer agents.

Anti-inflammatory Effects

Indole derivatives have been noted for their anti-inflammatory properties. While specific studies on 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride are sparse, related compounds have shown efficacy in reducing inflammation markers in vitro.

Case Studies

Several case studies have explored the biological activity of indole derivatives:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various synthesized indoles against multiple cancer cell lines using MTT assays. Compounds similar to 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride displayed significant cytotoxicity with favorable IC50 values compared to standard drugs like sorafenib .

- Mechanistic Insights : Research has focused on elucidating the mechanisms by which indoles induce apoptosis in cancer cells through receptor-mediated signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride, and how can purity be ensured?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with fluorinated indole precursors. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems to functionalize indole derivatives. Key steps include:

- Reaction Setup : Use stoichiometric CuI as a catalyst under inert conditions.

- Purification : Post-reaction extraction with ethyl acetate, followed by column chromatography (70:30 ethyl acetate/hexane) to isolate the product.

- Yield Optimization : Adjust reaction time (e.g., 12 hours) and temperature (ambient vs. heated) to balance yield and side reactions.

Q. What spectroscopic techniques are critical for characterizing 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride?

Methodological Answer:

- 1H/13C/19F NMR : Essential for confirming fluorine substitution patterns and indole scaffold integrity. For instance, highlights 19F NMR to resolve fluorinated positions.

- Mass Spectrometry (FAB-HRMS) : Validates molecular weight and isotopic patterns.

- TLC Analysis : Monitors reaction progress and purity during synthesis.

Data Interpretation : Compare observed chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Waste Management : Segregate halogenated waste for professional disposal ().

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve synthesis design?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates ().

- Solvent Effects : Simulate solvent interactions (e.g., DMF, PEG-400) using COSMO-RS to optimize reaction conditions.

- Data Feedback : Integrate experimental results (e.g., NMR shifts) into computational models to refine predictions .

Q. How to apply factorial design in optimizing reaction conditions for this compound?

Methodological Answer:

- Factor Selection : Identify variables (e.g., catalyst loading, solvent ratio, temperature).

- Design Matrix : Use a 2^k factorial design () to test interactions.

- Response Surface Analysis : Statistically analyze yield/purity data to identify optimal conditions.

Example Table : 2^3 Factorial Design Parameters

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temperature (°C) | 25 | 60 |

| Solvent Ratio (PEG:DMF) | 1:2 | 2:1 |

Outcome : Reduces trial runs by 50% while identifying significant interactions .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Q. What strategies exist for modifying the indole scaffold to enhance bioactivity?

Methodological Answer:

- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., -F) to modulate electronic properties ().

- Ring Functionalization : Attach triazole or carboxylate groups via CuAAC or esterification ().

- Bioisosteric Replacement : Replace dihydroindole with tetrahydroisoquinoline () to improve solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.